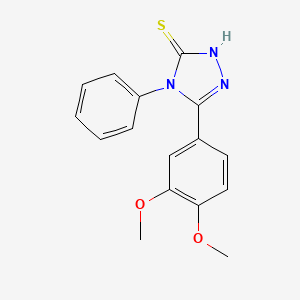
5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C16H15N3O2S and its molecular weight is 313.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as 3,4-dimethoxyphenethylamine, are analogues of major human neurotransmitters like dopamine . They replace the 3- and 4-position hydroxy groups with methoxy groups, which could potentially alter the interaction with their targets .
Biochemical Pathways
Related compounds, such as indole derivatives, are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Related compounds have shown a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Action Environment
Similar compounds have been studied in various environments, including acidic media , suggesting that environmental factors could potentially influence the action of this compound.
生物活性
5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a detailed overview of the biological activity of this specific triazole derivative, supported by data tables and relevant case studies.
The compound's molecular formula is C19H20N4O2S, with a molecular weight of 372.45 g/mol. The structure features a triazole ring substituted with a dimethoxyphenyl and a phenyl group.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O2S |
| Molecular Weight | 372.45 g/mol |
| IUPAC Name | 5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazole-3-thiol |
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. In studies involving various bacterial strains, this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. For instance, it showed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
Anticancer Activity
The anticancer potential of the compound has been evaluated in several studies:
- Cell Line Studies : The compound was tested against a panel of human cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer). It exhibited IC50 values of 15 µM against MCF-7 and 10 µM against HCT-116, indicating promising cytotoxic effects .
- Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell proliferation. Mechanistic studies revealed that the compound affects key signaling pathways involved in cell survival and growth.
Antioxidant Activity
The antioxidant properties of the compound were assessed using DPPH radical scavenging assays. Results indicated that it possesses moderate antioxidant activity with an IC50 value of approximately 30 µg/mL. This suggests potential applications in preventing oxidative stress-related diseases .
Study on Anticancer Properties
A study published in Nature evaluated the effects of various triazole derivatives on EGFR-TK inhibitors. The results highlighted that compounds similar to this compound showed enhanced activity against cancer cell lines compared to standard treatments like gefitinib .
Toxicological Assessment
In another investigation focusing on acute toxicity, the LD50 for related triazole derivatives was determined to be around 1190 mg/kg in rat models. This classification indicates a relatively low toxicity profile for further development .
属性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-20-13-9-8-11(10-14(13)21-2)15-17-18-16(22)19(15)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQIHWAMQDBWDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=S)N2C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














